Phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester
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Overview
Description
Phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester is a chemical compound with the molecular formula C13H22NO4P. This compound is a member of the phosphonic acid family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of the phosphonic acid group in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester typically involves the esterification of phosphonic acids with alcohols. One common method is the microwave-assisted alkylation of phosphonic ester-acid derivatives. This method involves the reaction of alkylphosphonic acids with alcohols in the presence of a catalyst such as butylmethylimidazolium hexafluorophosphate under microwave irradiation . This process is efficient and allows for the preparation of various phosphonate derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of ionic liquids as catalysts can improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, trimethylsilyl halides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Phosphonic acid derivatives.
Oxidation: Oxidized phosphonic acid derivatives.
Substitution: Substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to interact with enzymes and receptors involved in various biochemical processes. This interaction can inhibit or modulate the activity of these enzymes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Phosphinic acid derivatives: Similar in structure but differ in the oxidation state of phosphorus.
Phosphonates: Compounds with similar functional groups but different alkyl or aryl substituents.
Uniqueness
Phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
59488-08-3 |
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Molecular Formula |
C13H22NO4P |
Molecular Weight |
287.29 g/mol |
IUPAC Name |
ethoxy-[(2-hydroxyphenyl)-(2-methylpropylamino)methyl]phosphinic acid |
InChI |
InChI=1S/C13H22NO4P/c1-4-18-19(16,17)13(14-9-10(2)3)11-7-5-6-8-12(11)15/h5-8,10,13-15H,4,9H2,1-3H3,(H,16,17) |
InChI Key |
NINKPXWGIHZMCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1O)NCC(C)C)O |
Origin of Product |
United States |
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